molecular formula C16H10O B1209747 Pyren-2-ol CAS No. 78751-58-3

Pyren-2-ol

Cat. No.: B1209747
CAS No.: 78751-58-3
M. Wt: 218.25 g/mol
InChI Key: NKFFJDXMGAZKEQ-UHFFFAOYSA-N
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Description

Significance of Hydroxylated Polycyclic Aromatic Hydrocarbons in Environmental and Biochemical Systems

Polycyclic aromatic hydrocarbons (PAHs) are a group of organic compounds consisting of two or more fused aromatic rings, primarily generated from the incomplete combustion of organic materials nih.govresearchgate.net. They are widespread environmental pollutants found in air, water, soil, and food nih.govresearchgate.netmdpi.com. Due to their stable chemical properties and hydrophobicity, many PAHs persist in the environment and can bioaccumulate mdpi.comacs.org.

Hydroxylated PAHs (OH-PAHs), such as Pyren-2-ol, are formed through the metabolism of parent PAHs in biological systems or via environmental transformation processes like photooxidation or microbial degradation nih.govmdpi.comosti.gov. Compared to their parent PAHs, OH-PAHs generally exhibit lower volatility and increased water solubility, which influences their environmental mobility and biological uptake acs.org.

OH-PAHs are significant in environmental and biochemical systems for several reasons:

Metabolites and Biomarkers: OH-PAHs are often the primary metabolites of PAHs in organisms, including humans researchgate.netacs.orgmdpi.com. Their presence and concentration in biological fluids, particularly urine, are widely used as biomarkers to assess exposure to PAHs nih.govresearchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.netmdpi.commdpi.comnih.gov. 1-hydroxypyrene (B14473) (1-OHP), an isomer of this compound, is the most frequently measured OH-PAH biomarker for assessing general PAH exposure nih.govresearchgate.netresearchgate.netmdpi.commdpi.com. While 1-hydroxypyrene is a prominent biomarker, other OH-PAHs, including those of naphthalene (B1677914), fluorene, and phenanthrene, are also monitored nih.govresearchgate.netmdpi.comnih.govnih.gov.

Altered Toxicity: Hydroxylation can alter the toxicity profile of PAHs. While some OH-PAHs are considered detoxification products, others can be further metabolized into reactive intermediates that are more toxic than the parent compounds, potentially leading to DNA damage and other adverse health effects acs.orgmdpi.com. Research indicates that OH-PAHs may have endocrine-disrupting activities mdpi.com.

Environmental Fate: The formation of OH-PAHs influences the environmental fate of parent PAHs. Their increased solubility can affect their distribution between different environmental compartments (e.g., water, soil, air) and their susceptibility to further degradation acs.org.

Overview of Research Trajectories for this compound and Related Derivatives

Research concerning this compound and related hydroxylated pyrene (B120774) derivatives primarily focuses on their formation, detection, and role as indicators of pyrene exposure and metabolism. While 1-hydroxypyrene (1-OHP) has historically received more attention as a biomarker due to being a major metabolite of pyrene researchgate.net, research trajectories for this compound (also known as 2-hydroxypyrene) are emerging within the broader study of OH-PAHs.

Key research trajectories include:

Biomarker Studies: Although 1-hydroxypyrene is the dominant urinary metabolite of pyrene and widely used as a biomarker for PAH exposure nih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.netmdpi.commdpi.com, studies are increasingly analyzing panels of OH-PAHs, which may include this compound, to gain a more comprehensive understanding of exposure sources and metabolic pathways nih.govresearchgate.netmdpi.comnih.govnih.gov. Research has shown that the effectiveness of 1-hydroxypyrene as a biomarker can depend on the exposure route and level nih.gov.

Metabolic Pathway Elucidation: Research investigates the metabolic pathways of pyrene in various organisms and microorganisms, identifying the specific enzymes and intermediates involved in the formation of hydroxylated products, including this compound and 1-hydroxypyrene nih.govresearchgate.net. Studies on microbial degradation of pyrene have identified 1-hydroxypyrene and dihydroxypyrenes as metabolites nih.gov.

Analytical Method Development: Significant effort is directed towards developing sensitive and specific analytical methods for detecting and quantifying OH-PAHs, including this compound, in various environmental and biological matrices such as urine, water, and sediment researchgate.netmdpi.comtandfonline.comresearchgate.netresearchgate.net. Techniques like HPLC-FLD and GC-MS are commonly used researchgate.netmdpi.comresearchgate.net.

Environmental Transformation Studies: Research explores the abiotic and biotic transformation of pyrene in the environment, examining how factors like sunlight, microbial activity, and chemical interactions lead to the formation of oxygenated and hydroxylated derivatives nih.govtandfonline.comhealth.state.mn.ustandfonline.com.

Toxicological Investigations: Studies assess the potential biological effects and toxicity of individual OH-PAHs, including hydroxylated pyrenes, to understand if these metabolites contribute to or modify the toxicity of the parent PAHs acs.orgmdpi.commdpi.com. While much toxicological research has focused on parent PAHs and specific metabolites like benzo[a]pyrene (B130552) diol epoxides osti.govoup.comoup.com, the biological activity of other OH-PAHs, including this compound, is an ongoing area of investigation, particularly regarding potential endocrine disruption mdpi.com.

Synthesis of Derivatives for Research: The synthesis of this compound and other pyrene derivatives is undertaken for use in research applications, such as fluorescent probes or in studies investigating their chemical and photophysical properties ontosight.aimdpi.commdpi.commdpi.comresearchgate.net.

While 1-hydroxypyrene is the more extensively studied hydroxylated pyrene in the context of human exposure assessment, this compound is recognized as another potential metabolite and transformation product of pyrene. Research trajectories are increasingly moving towards analyzing a wider spectrum of OH-PAHs to provide a more complete picture of PAH exposure and its implications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFFJDXMGAZKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229267
Record name 2-Pyrenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78751-58-3
Record name 2-Pyrenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78751-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Pyren 2 Ol

Development of Novel Synthetic Pathways for Pyren-2-ol

Developing efficient and selective methods for synthesizing this compound is crucial due to the challenge of controlling the regioselectivity of functionalization on the pyrene (B120774) core.

Regioselective Hydroxylation Strategies

Regioselective hydroxylation aims to introduce the hydroxyl group specifically at the 2-position of pyrene. While pyrene typically undergoes electrophilic substitution at the 1, 3, 6, and 8 positions more readily, strategies focusing on the less activated 2 and 7 positions have been explored, often involving bulky electrophiles or indirect methods. The 2 and 7 positions are less activated towards electrophilic aromatic substitution compared to the 1, 3, 6, and 8 positions, but selective reactions can be achieved with very bulky electrophiles. rsc.org

Catalytic Approaches in this compound Synthesis

Catalytic methods offer promising routes to regioselective this compound synthesis. Iridium-catalyzed borylation of pyrene has been reported as a method to introduce a boron group at the 2-position, which can then be hydrolyzed to yield this compound. smolecule.com This approach leverages the specificity of the catalyst to direct functionalization to a less reactive site.

Multistep Organic Synthesis of this compound Precursors

Multistep synthesis allows for the construction of this compound through the preparation and transformation of functionalized pyrene precursors. While direct hydroxylation of pyrene can be challenging to make regioselective for the 2-position, synthetic routes involving functionalization at other positions followed by rearrangement or further transformations can lead to this compound. For instance, the synthesis of pyrene-2-carboxylic acid, a potential precursor to this compound, has been achieved through a three-step process starting from pyrene, involving reactions like Friedel-Crafts acylation and subsequent transformations. researchgate.net

Derivatization and Functionalization of this compound

This compound serves as a versatile building block for synthesizing a wide range of pyrene derivatives through various chemical transformations of the hydroxyl group and the aromatic ring.

Synthesis of this compound Esters and Ethers

The hydroxyl group in this compound can undergo typical reactions of phenols, including esterification and etherification.

Ester Synthesis: this compound can be reacted with carboxylic acids or their activated derivatives (e.g., acid anhydrides, acid chlorides) to form esters. For example, reaction with acetic anhydride (B1165640) in the presence of an acid catalyst like sulfuric acid would yield the acetate (B1210297) ester of this compound.

ReactantsReagents/ConditionsProduct
This compoundAcetic Anhydride, H₂SO₄This compound acetate
This compoundRCOOH or RCOClThis compound ester (RCOO-Py)

Ether Synthesis: Ethers can be formed by reacting this compound with alkyl halides or other electrophilic alkylating agents under basic conditions (e.g., Williamson ether synthesis). Reaction with an alkyl halide (R-X) in the presence of a base would yield the corresponding alkyl ether.

ReactantsReagents/ConditionsProduct
This compoundR-X, BaseThis compound ether (R-O-Py)

Formation of this compound Conjugates and Adducts

This compound can be incorporated into larger molecular structures, forming conjugates and adducts. This is particularly relevant in the development of fluorescent probes and functional materials. Conjugates involving pyrene units linked to other molecules, such as biomolecules or other fluorophores, have been synthesized for applications in sensing and imaging. beilstein-journals.orgmdpi.comresearchgate.netias.ac.in While research on this compound specific adduct formation is less extensively documented than for reactive metabolites of other PAHs like benzo[a]pyrene (B130552) which form DNA adducts mdpi.comacs.orgresearchgate.netresearchgate.net, the presence of the hydroxyl group provides a site for potential conjugation reactions with various substrates under appropriate chemical or enzymatic conditions. The formation of adducts often involves reactions with electrophilic species or through coupling reactions that link the pyrene core or the hydroxyl group to another molecule.

Exploration of this compound as a Synthetic Building Block

This compound is a valuable synthetic building block for constructing more complex organic molecules, particularly those incorporating the pyrene moiety. Its unique structure and reactive functional group allow for diverse synthetic applications. It is utilized in the synthesis of complex organic compounds through various coupling reactions. smolecule.com

The ability to selectively functionalize the pyrene core at the 2-position makes this compound a key intermediate in the preparation of a wide range of pyrene derivatives with tailored properties. For instance, it can be transformed into borylated or halogenated derivatives that are crucial for cross-coupling reactions like Suzuki-Miyaura coupling, which are widely used to form carbon-carbon bonds. smolecule.comrsc.orgacs.org

Furthermore, this compound can be incorporated into larger molecular systems, such as fluorescent probes, materials for organic semiconductors, and components in light-emitting devices. smolecule.com Its photophysical properties, including strong fluorescence, make it particularly useful in applications requiring luminescence or energy transfer. smolecule.comwikipedia.orgresearchgate.net Research also explores the use of pyrene derivatives, including hydroxylated forms, in the design of synthetic receptors and in biological chemistry for interacting with systems like nucleic acids. rsc.orgontosight.ai

Reaction Mechanisms and Kinetics in this compound Synthesis

The reaction mechanisms involved in the synthesis of this compound depend on the specific synthetic route employed. In the iridium-catalyzed borylation of pyrene, the mechanism typically involves the oxidative addition of an iridium complex to a C-H bond of pyrene, followed by transmetalation with a boron reagent and reductive elimination to form the borylated pyrene. Subsequent hydrolysis to the phenol (B47542) involves the cleavage of the carbon-boron bond and formation of the carbon-oxygen bond.

For direct functionalization methods, such as electrophilic substitution, the mechanism involves the attack of an electrophile on the electron-rich aromatic ring of pyrene, guided by the activating effect of any existing substituents.

Studies on the kinetics of reactions involving pyrene derivatives provide insights into the reaction rates and pathways. While specific kinetic studies directly focused on the formation of this compound were not extensively detailed in the search results, research on the kinetics of related pyrene reactions, such as the degradation of pyrene initiated by hydroxyl radicals or the transfer of pyrene derivatives between molecules, highlights the importance of understanding reaction rates and mechanisms in pyrene chemistry. nih.govresearchgate.netacs.orgnih.gov These studies often employ theoretical calculations, such as Density Functional Theory (DFT), to elucidate reaction pathways and evaluate rate constants. researchgate.net

Understanding the kinetics and mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling the selectivity of this compound synthesis and its subsequent transformations.

Advanced Analytical Techniques for Pyren 2 Ol and Its Metabolites

Chromatographic Separation Methods for Pyren-2-ol Quantification

Chromatographic methods are essential for separating this compound from complex matrices and its various metabolites before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

HPLC is a widely used technique for the determination of PAHs and their metabolites, including this compound. blackmeditjournal.orgcdc.gov It offers advantages in separating non-volatile or thermally labile compounds. Advanced detectors enhance the sensitivity and selectivity of HPLC for this compound analysis.

Fluorescence detection (FLD) is particularly well-suited for pyrene (B120774) and its hydroxylated derivatives due to their inherent fluorescence properties. blackmeditjournal.orgcdc.govnih.gov HPLC coupled with FLD (HPLC-FLD) has been successfully applied for the determination of 1-hydroxypyrene (B14473) (a common pyrene metabolite) in urine, serving as a biomarker for PAH exposure. cdc.gov Detection limits as low as 0.45 nmol/L have been reported for 1-hydroxypyrene in urine using HPLC-FLD. cdc.gov HPLC with UV detection has also been used for PAH analysis, though fluorescence detection generally offers higher sensitivity for fluorescent compounds like pyrene derivatives. blackmeditjournal.orgepa.gov

Studies on PAH analysis in edible oils have also utilized HPLC with fluorescence detection. researchgate.netthermofisher.com For instance, an HPLC method with fluorescence detection was developed to determine PAHs, including pyrene, in edible oils after a cleanup procedure. researchgate.net Another approach involved online coupling of sample preparation using donor-acceptor complex chromatography (DACC) with HPLC-FLD for PAH analysis in edible oils, reducing manual steps and improving reproducibility. thermofisher.com

HPLC can also be coupled with mass spectrometry (HPLC-MS) for more definitive identification and quantification, especially in complex samples where fluorescence detection alone may not provide sufficient selectivity. researchgate.net An optimized HPLC-MS method has been applied for the determination of pyrene in smoked meat products, with reported limits of detection and quantitation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of PAHs and their metabolites. While this compound itself may require derivatization to increase its volatility for GC analysis, GC-MS is well-suited for the analysis of more volatile PAH metabolites or derivatives. thermofisher.com

GC-MS has been used for the analysis of PAH metabolites in various matrices. thermofisher.comhelcom.fi For example, GC-MS has been employed for the determination of PAH metabolites in fish bile. helcom.fi The technique allows for the separation of various compounds based on their boiling points and their subsequent identification and quantification based on their mass fragmentation patterns. thermofisher.com GC-MS/MS (tandem mass spectrometry) offers even greater selectivity and sensitivity by monitoring specific fragmentation transitions, which is particularly useful for analyzing complex samples and confirming the identity of analytes. thermofisher.comcedre.fr

While direct application of GC-MS for underivatized this compound might be limited due to its phenolic nature, derivatization techniques can convert it into a more volatile form suitable for GC analysis. GC-MS is frequently used for the analysis of the parent PAH, pyrene, and other more volatile PAHs. blackmeditjournal.orgthermofisher.com

Two-Dimensional Chromatography Approaches

Two-dimensional chromatography techniques, such as GC×GC (comprehensive two-dimensional gas chromatography) and LC×LC (comprehensive two-dimensional liquid chromatography), offer significantly enhanced separation power compared to one-dimensional methods. shimadzu.deemissionsanalytics.com These techniques are particularly valuable for the analysis of complex samples containing numerous components, such as biological extracts or environmental samples with multiple PAH metabolites. emissionsanalytics.comchromatographyonline.commdpi.com

GC×GC separates analytes based on two different stationary phase chemistries, providing a much higher peak capacity and improved resolution of coeluting compounds. emissionsanalytics.com This can be beneficial for separating isomeric metabolites that are difficult to resolve using one-dimensional GC. GC×GC coupled with sensitive detectors like time-of-flight mass spectrometry (TOF-MS) or flame ionization detection (FID) has been used for the analysis of complex mixtures, including PAHs. chromatographyonline.com Studies have shown that GC×GC can improve the separation of compounds like pyrene from matrix interferences. chromatographyonline.com

Similarly, comprehensive two-dimensional liquid chromatography (LC×LC) combines two different LC separation mechanisms, leading to enhanced separation of complex samples. shimadzu.de This approach can be applied to the analysis of polar and non-polar metabolites of PAHs, potentially offering better resolution of various hydroxylated and conjugated forms of this compound. LC×LC systems often utilize a switching valve to transfer fractions from the first dimension column to the second dimension column. shimadzu.de

While specific applications of 2D chromatography solely focused on this compound were not extensively detailed in the search results, the principles and demonstrated capabilities of GC×GC and LC×LC for complex mixture analysis, including PAHs and their metabolites, indicate their potential for advanced this compound analysis, particularly when dealing with intricate sample matrices.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. jst.go.jpemeraldcloudlab.com SFC offers unique selectivity and can be complementary to both GC and HPLC. jst.go.jp It is particularly useful for the separation of chiral compounds and can provide faster separations with lower solvent consumption compared to HPLC. jst.go.jpemeraldcloudlab.com

SFC has seen a revival in recent years with the development of more robust systems and is increasingly coupled with mass spectrometry (SFC-MS). researchgate.netresearchgate.net SFC-MS is gaining importance in various fields, including lipidomics and the analysis of polar compounds. researchgate.netresearchgate.net The use of supercritical CO2 as the main mobile phase component makes SFC a greener alternative to some liquid chromatography methods. researchgate.net

While the search results did not provide specific examples of SFC being used directly for the analysis of this compound, SFC's ability to separate compounds of varying polarity and its compatibility with MS detection suggest its potential applicability for the analysis of this compound and its potentially less polar metabolites. SFC has been applied to the analysis of other compounds, including some with aromatic structures. acs.org The development of SFC using water-containing modifiers is also expanding its applicability to more polar biological molecules. jst.go.jp

Spectroscopic Detection and Characterization Methods

Spectroscopic methods play a vital role in the detection and characterization of this compound, often in conjunction with chromatographic separation.

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is a highly sensitive technique that is particularly well-suited for the detection of fluorescent compounds like this compound and its metabolites. nih.govniscpr.res.inacs.org Pyrene and its derivatives exhibit characteristic fluorescence spectra, which can be used for both qualitative identification and quantitative analysis, especially at trace levels. nih.govniscpr.res.in

As mentioned in the HPLC section, fluorescence detection is commonly used with HPLC for the analysis of this compound and its metabolites in various matrices, including environmental samples and biological fluids. blackmeditjournal.orgcdc.gov The sensitivity of fluorescence detection allows for the determination of low concentrations of these compounds. blackmeditjournal.orgcdc.gov

Fluorescence spectroscopy can also be used as a standalone technique or coupled with other methods. Studies have investigated the fluorescence properties of pyrene-linked compounds in different environments, demonstrating the sensitivity of pyrene fluorescence to its surroundings. nih.govresearchgate.net The formation of excimers, for instance, can be studied using fluorescence spectroscopy, providing information about molecular interactions. acs.org

Fluorescent sensors based on pyrene derivatives have also been developed for the detection of various substances, highlighting the strong fluorescence properties of the pyrene moiety. niscpr.res.inbohrium.com These sensors often exhibit a change in fluorescence intensity or wavelength upon binding to a target analyte. niscpr.res.inbohrium.com

The application of fluorescence spectroscopy for trace analysis of this compound leverages its intrinsic fluorescence, providing a sensitive and selective detection method, especially when combined with chromatographic separation to isolate the analyte from interfering substances.

Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Detection

SERS is a powerful vibrational spectroscopy technique that offers high sensitivity for trace analysis, providing molecular fingerprint-type data. mdpi.comnih.gov The technique relies on the enhancement of Raman scattering by molecules adsorbed onto nanostructured metallic surfaces, typically gold or silver. nih.gov While the adsorption of many PAH molecules onto metal nanoparticles can be low, hindering effective SERS detection, strategies are being devised to overcome this limitation. nih.gov

SERS has shown potential for the ultrasensitive detection of pyrene, a parent compound of this compound, in various matrices. For instance, a liquid-NIR-SERS system achieved a detection limit of 10⁻⁹ M for pyrene in lake water. nih.gov Another study using flexible β-cyclodextrin-modified gold nanoparticle (β-CD@AuNP)/PTFE substrates demonstrated the detection of pyrene residues on fruit and vegetable surfaces with a detection limit of 0.25 μg/cm². nih.gov These examples highlight the capability of SERS for detecting PAHs like pyrene at very low concentrations, suggesting its potential applicability for the detection of hydroxylated metabolites such as this compound, although specific studies on this compound were not prominently found in the search results provided. The characteristic Raman band at 590 cm⁻¹ is attributed to the ring breathing of pyrene molecules. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of this compound and its Transformations

NMR spectroscopy is an indispensable tool for the comprehensive structural characterization of organic molecules, including this compound and its potential transformation products. emerypharma.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are crucial for assigning protons and carbons and determining connectivity within the molecule. emerypharma.com

While direct information on the NMR of this compound was not extensively detailed in the provided search results, NMR is routinely used for structural elucidation of complex organic compounds and their metabolites. sysrevpharm.orgnih.gov For instance, Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR has been used to obtain detailed structural information on amorphous photocatalytic polymers containing pyrene and benzene (B151609) units, structures that are challenging to characterize by other methods. acs.org This indicates the power of NMR, particularly advanced techniques, in understanding the structure of pyrene-related compounds. The principle of identifying different carbon environments using ¹³C NMR is fundamental for structural analysis, as seen in the differentiation of propan-1-ol and propan-2-ol based on the number of unique carbon signals. savemyexams.com This principle is directly applicable to determining the structure of this compound and identifying structural changes in its metabolites.

Mass Spectrometry (MS) Techniques for Isomeric Differentiation and Metabolite Identification

Mass Spectrometry (MS) is a widely used technique for the identification and quantification of this compound and its metabolites, offering high sensitivity and the ability to differentiate between compounds based on their mass-to-charge ratio. sysrevpharm.org Various MS techniques, often coupled with chromatography, are employed for this purpose.

HPLC with fluorescence detection (HPLC/F) or gas chromatography (GC) with MS detection (GC/MS) are frequently used for identifying and quantifying individual PAH metabolites. up.pt HPLC/F often provides better detection limits for larger metabolites with 4–5 rings, while GC/MS methods are optimal for smaller compounds with 2–3 rings due to better selectivity. up.pt Combining HPLC with MS detection is an alternative technique for determining oxygenated PAHs. up.pt

Mass spectrometry is particularly valuable for metabolite identification, often involving the comparison of high-resolution product ion mass spectra of metabolites with the parent compound. nih.gov This approach helps in developing structures of metabolites based on mass differences and characteristic fragmentation patterns. nih.gov High-resolution mass spectrometers, such as LTQ XL Orbitrap Discovery, are used for metabolite identification in fragmentation mode. nih.gov

Differentiating structural isomers, which have the same elemental composition but different arrangements of atoms, poses an analytical challenge in MS. nih.govlcms.cz While tandem mass spectrometry (MS/MS or MS²) can sometimes distinguish isomers based on unique fragments, chromatographic separation is often the most reliable method. nih.gov However, techniques like MSⁿ fragmentation, Collision Induced Dissociation (CID), and Ultraviolet Photodissociation (UVPD) can be used to obtain diagnostic fragments for structurally similar isomers. lcms.cz Supplementing low-resolution MS with accurate mass measurements can also provide valuable information for distinguishing isobaric molecular ions and confirming fragmentation patterns, increasing confidence in metabolite structure predictions. researchgate.net

Pyrene is predominantly excreted as a 1-hydroxypyrene conjugate (glucuronide and sulfate), although other metabolites are also excreted. nih.gov 1-hydroxypyrene (1-OHP), an isomer of this compound, is commonly used as a biomarker for PAH exposure and can be quantified in urine samples using LC-MS/MS. tamu.edu

Sample Preparation and Extraction Methodologies in Complex Matrices

Analyzing this compound and its metabolites in complex matrices such as biological fluids or environmental samples requires efficient sample preparation and extraction methodologies to isolate and concentrate the target analytes while removing interfering substances. mdpi.commdpi.com Sample preparation is often the most time-consuming step in the analytical process. mdpi.com

Solid-Phase Extraction (SPE) and Microextraction (SPME)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique known for its straightforward operation, high enrichment capability, and minimal solvent usage. mdpi.commdpi.com It is particularly prevalent in the analysis of PAHs in various matrices, including edible oils. mdpi.com SPE involves passing a sample solution through a column packed with an adsorbent material that retains the target compounds while impurities are washed away. mdpi.com Analytes are then eluted using selective solvents. mdpi.com

Solid-Phase Microextraction (SPME) is an innovative, solvent-free technique that combines sample extraction and concentration into a single step. thermofisher.comresearchgate.net Introduced in the early 1990s, SPME utilizes a fiber coated with an organic phase that extracts analytes through absorptive or adsorptive processes. thermofisher.comresearchgate.netnih.govmdpi.com SPME can be used in direct immersion or headspace modes. nih.gov In-tube SPME is a format that can be coupled online to LC for automated analysis of less volatile and polar compounds like drug metabolites. nih.govmdpi.com SPME minimizes sample preparation, eliminates solvent consumption, and reduces analysis costs. thermofisher.com However, fiber lifetime can be a limitation, especially with complex matrices. nih.gov

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is an extraction technique that uses conventional liquid solvents at elevated temperatures and pressures to increase extraction kinetics. thermoscientific.comresearchgate.netsomatco.com This results in faster extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. thermoscientific.comresearchgate.netsomatco.com ASE is suitable for extracting organic compounds, including PAHs, from solid and semi-solid samples. researchgate.netsomatco.com The technique involves pumping solvent into heated extraction cells under high pressure. kemolab.hr ASE systems can automate the extraction process and, in some cases, include in-cell cleanup and evaporation. thermofisher.com Extraction times typically range from 12–17 minutes per sample, using 15–50 mL of solvent. thermoscientific.com ASE is recognized by the US EPA for extracting various organic compounds from solid matrices. somatco.comkemolab.hr

Advanced Clean-up and Fractionation Techniques

Following initial extraction, further clean-up and fractionation steps are often necessary to remove co-extracted interferences and isolate specific classes of compounds, particularly when dealing with complex matrices. nih.gov These techniques enhance the selectivity and sensitivity of the subsequent analytical measurements.

Advanced clean-up and fractionation methods can include techniques like saponification to remove fatty components from matrices like edible oils mdpi.com, and various forms of chromatography such as gel permeation chromatography (GPC) and adsorption chromatography. mdpi.comkemolab.hrnih.gov Multidimensional liquid chromatography, using column-switching techniques and multiple stationary phases, has been developed for the determination of compounds like benzo[a]pyrene (B130552) in complex industrial matrices without extensive pre-treatment. nih.gov This on-line purification approach can significantly reduce sample preparation time. nih.gov The fractionation of complex mixtures based on properties like molecular weight or polarity is crucial for simplifying samples before analysis. nih.govresearchgate.net For instance, size exclusion chromatography and normal-phase adsorption chromatography can be used for group separation of PAHs based on molar mass and polarity. nih.gov

Interactive Table: Analytical Techniques and Sample Preparation for this compound and Metabolites

TechniqueApplicationKey FeaturesRelevant Sections
Surface-Enhanced Raman Spectroscopy (SERS)Ultrasensitive detection of pyrene and potential for hydroxylated metabolitesEnhanced Raman scattering on nanostructured metal surfaces, molecular fingerprint data, low detection limits.3.2.2
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of this compound and its transformationsProvides detailed structural information, identifies carbon and proton environments, 1D and 2D experiments.3.2.3
Mass Spectrometry (MS) TechniquesIdentification and quantification, isomeric differentiation, metabolite IDHigh sensitivity, differentiates compounds by mass-to-charge ratio, various ionization and fragmentation modes.3.2.4
Solid-Phase Extraction (SPE)Extraction and concentration from complex matricesStraightforward, high enrichment, minimal solvent, retains analytes on solid adsorbent.3.3.1
Solid-Phase Microextraction (SPME)Solvent-free extraction and concentrationCombines extraction and concentration, uses coated fiber, direct immersion or headspace.3.3.1
Accelerated Solvent Extraction (ASE)Rapid extraction from solid/semi-solid matricesUses elevated temperature and pressure, faster extraction, reduced solvent usage, automated.3.3.2
Advanced Clean-up and Fractionation TechniquesRemoval of interferences, isolation of specific compound classesSaponification, GPC, adsorption chromatography, multidimensional LC, separates based on various properties.3.3.3

Environmental Fate and Biotransformation Pathways of Pyren 2 Ol

Microbial Degradation of Pyren-2-ol

Microorganisms, including bacteria and fungi, play a vital role in the biodegradation of PAHs, including hydroxylated forms like this compound. These processes involve complex metabolic pathways and enzymatic reactions.

Bacterial Metabolism and Catabolic Gene Identification

Bacterial degradation of PAHs often involves the initial oxidation of the aromatic ring, typically catalyzed by dioxygenases or monooxygenases mdpi.comnih.gov. While much research focuses on the degradation of the parent compound pyrene (B120774), studies have also identified this compound (often referred to as 1-hydroxypyrene) as an intermediate in bacterial pyrene metabolism nih.govfrontiersin.orgethz.ch.

Specific bacterial strains capable of pyrene degradation and likely involved in this compound metabolism include Mycobacterium species (e.g., Mycobacterium vanbaalenii PYR-1, Mycobacterium sp. strain KMS), Rhodococcus, Pseudomonas, Sphingomonas, and Bacillus mdpi.comnih.govnih.gov. These bacteria utilize various enzymatic cascades to break down the complex aromatic structures.

Identification of catabolic genes provides insight into the genetic potential of bacteria to degrade PAHs. Genes encoding enzymes like pyrene dioxygenase (NidA), catechol 1,2-dioxygenase (NahH), and naphthalene (B1677914) dioxygenase (NahAC) have been investigated in hydrocarbon-degrading bacteria ejbio.orgmdpi.commdpi.com. For instance, the pyrene dioxygenase (NidA) gene has been confirmed in Bacillus sp. ejbio.org. The complete and integrated degradation pathway of pyrene in Mycobacterium vanbaalenii PYR-1, which likely involves this compound as an intermediate, has been studied, and 27 enzymes necessary for constructing a complete pathway have been identified based on genomic and proteomic data nih.govasm.org. These studies highlight the genetic basis for bacterial metabolism of pyrene and its hydroxylated derivatives.

Fungal Biotransformation Mechanisms

Fungi, particularly white-rot fungi, are also significant degraders of PAHs, often employing their ligninolytic enzyme systems researchgate.netnih.govuobasrah.edu.iqresearchgate.net. Fungal biotransformation of pyrene has been shown to produce 1-hydroxypyrene (B14473) (this compound) as a metabolite researchgate.netnih.govuobasrah.edu.iqosti.govnih.gov. Fungal metabolism of PAHs can involve different enzymatic pathways depending on the species and growth conditions uobasrah.edu.iq.

Studies with fungi like Armillaria sp. F022 and Aspergillus niger SK 9317 have identified 1-hydroxypyrene among the metabolic products of pyrene degradation researchgate.netnih.govnih.gov. Cunninghamella elegans has also been shown to transform pyrene to 1-hydroxypyrene, along with quinones and glucoside conjugates uobasrah.edu.iq. Aspergillus terreus oxidizes pyrene to 1-pyrenyl sulfate (B86663) via cytochrome P450 monooxygenation and sulfate conjugation uobasrah.edu.iq. Some fungi can perform more extensive metabolism leading to ring cleavage and CO2 production uobasrah.edu.iq. Novel metabolites, such as 1-methoxypyrene (B1198098) and 1,6-dimethoxypyrene, have also been identified in the fungal metabolism of pyrene by Penicillium glabrum nih.gov.

Enzymatic Pathways and Key Enzymes Involved in Hydroxypyrene Degradation

The microbial degradation of this compound proceeds through enzymatic pathways that lead to the cleavage of the aromatic rings and further breakdown into less complex molecules. Key enzyme classes involved in PAH degradation, and thus likely in this compound metabolism, include dioxygenases, monooxygenases, dihydrodiol dehydrogenases, and ring-cleaving dioxygenases (intradiol and extradiol) mdpi.comnih.govresearchgate.net.

In bacteria, the initial attack on pyrene often involves dioxygenases, leading to the formation of cis-dihydrodiols, which are then rearomatized by dehydrogenases to form diols mdpi.comnih.gov. Monooxygenases can also be involved, leading to epoxide intermediates that are then converted to trans-dihydrodiols by epoxide hydrolases mdpi.com. This compound can be formed through these initial oxidation steps. Subsequent steps involve the cleavage of the aromatic rings by ring-cleaving dioxygenases, leading to the formation of intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle mdpi.comnih.gov. Enzymes such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are actively involved in PAH degradation pathways by cleaving dihydroxylated intermediates researchgate.netbioline.org.br.

Fungal degradation of PAHs often involves extracellular ligninolytic enzymes like laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP) researchgate.netnih.govuobasrah.edu.iqmdpi.com. These enzymes have broad substrate specificities and can oxidize phenolic compounds, including hydroxylated PAHs like this compound mdpi.com. Cytochrome P450 monooxygenase systems are also important in fungal PAH metabolism, catalyzing hydroxylation reactions uobasrah.edu.iqnih.gov.

Studies on pyrene degradation by Mycobacterium sp. strain KMS have identified several key metabolites and enzymes, including aromatic-ring-hydroxylating dioxygenase, dihydrodiol dehydrogenase, oxidoreductase, and epoxide hydrolase, which are likely involved in the downstream metabolism of intermediates like this compound nih.govresearchgate.net.

Influence of Environmental Factors on Biodegradation Kinetics

Environmental factors significantly influence the rate and extent of microbial biodegradation of PAHs, including this compound. Temperature and pH are two critical factors that affect the metabolic functions of microorganisms academicjournals.orgnumberanalytics.comneptjournal.commdpi.com. Optimal temperature and pH ranges for PAH degradation have been reported for various bacterial and fungal strains academicjournals.orgneptjournal.commdpi.comresearchgate.netresearchgate.net.

For instance, a mixed bacterial culture showed optimal pyrene degradation between pH 5.0-7.0 and temperatures of 20-30°C academicjournals.org. Another study investigating pyrene degradation kinetics by a mixed culture found an optimum temperature of 30°C and pH of 7.0 researchgate.net. The effect of temperature on pyrene degradation by a mixed culture was more pronounced at 40°C compared to lower temperatures researchgate.net. Similarly, pH affects the percentage degradation of pyrene, with optimal degradation observed within a specific range researchgate.net.

Nutrient availability, such as nitrogen and phosphorus, is also crucial for microbial growth and can influence biodegradation rates nih.govnumberanalytics.comoup.comresearchgate.net. The presence of other carbon sources can affect the degradation of specific PAHs, sometimes leading to cometabolism or inhibition oup.comasm.org. Oxygen availability is another key factor, as aerobic degradation pathways are prevalent for many PAHs numberanalytics.com. The presence of heavy metals can significantly reduce the degradation potentials of bacterial strains nih.govresearchgate.net.

The following table summarizes some findings on the influence of temperature and pH on pyrene degradation, which can provide insights into the factors affecting this compound biodegradation:

Environmental FactorRange TestedEffect on Pyrene Degradation (Mixed Culture)Source
pH5.0-8.0Optimal degradation between pH 5.0-7.0; highest at pH 7 (92% at 20°C), lowest at pH 8 (37% at 20°C) academicjournals.orgresearchgate.net academicjournals.orgresearchgate.net
Temperature20-40°COptimal degradation between 20-30°C; more pronounced effect at 40°C academicjournals.orgresearchgate.net academicjournals.orgresearchgate.net

Interactive Table: Effect of pH and Temperature on Pyrene Degradation

Note: The data in this table and chart are based on pyrene degradation by a mixed culture and are illustrative of the influence of environmental factors on PAH biodegradation, which can be extrapolated to this compound.

Photochemical and Chemical Degradation Routes

In addition to microbial degradation, this compound can also undergo transformation through abiotic processes, particularly photochemical reactions in the presence of sunlight.

Photo-oxidation Mechanisms of this compound

Photochemical degradation is an important fate process for PAHs in the environment, especially in aquatic and atmospheric environments exposed to sunlight researchgate.netnih.gov. Pyrene itself undergoes photochemical oxidation, and 1-hydroxypyrene (this compound) has been identified as a product of this initial photo-oxidation dss.go.thacs.org.

This compound can undergo further photochemical oxidation. Studies have shown that in aqueous solutions, 1-hydroxypyrene undergoes photochemical oxidation to produce pyrenequinones, specifically 1,6- and 1,8-pyrenequinones, as stable products dss.go.thacs.orgresearchgate.netresearchgate.net. The mechanism of photochemical oxidation of pyrene is proposed to involve an electron transfer from the excited singlet state of pyrene to molecular oxygen researchgate.netdss.go.thacs.org.

The photochemical degradation of hydroxylated PAHs, including 1-hydroxypyrene, in ice has also been investigated, highlighting its relevance in polar environments nih.gov. These studies found that the kinetics followed pseudo-first-order kinetics, and photoinduced hydroxylation was proposed as a mechanism, resulting in multiple hydroxylated intermediates nih.gov. The presence of substances like humic acids can influence the photolysis rate of 1-hydroxypyrene, with inhibition observed depending on the type and concentration of humic substances researchgate.net.

Role of Reactive Oxygen Species in Environmental Transformations

Reactive Oxygen Species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), play a significant role in the environmental transformation of PAHs, including processes that can lead to the formation and degradation of compounds like this compound. tandfonline.comacs.orgresearchgate.net These highly reactive species can be generated through various processes, including photochemical reactions involving PAHs under light irradiation. tandfonline.com

Photochemical oxidation is a chief degradation pathway for PAHs in aquatic environments, leading to the formation of more water-soluble oxygenated compounds or smaller degraded organic molecules. nih.gov ROS can initiate degradation mechanisms; for instance, studies on benzo[a]pyrene (B130552) (BaP), a PAH structurally related to pyrene, have shown that degradation can be initiated by •OH and ¹O₂ in aqueous solutions. acs.org This involves a series of reactions including initiation, addition, hydrogen shifts, and the loss or abstraction of radicals. acs.org The formation of ROS is also implicated in the biological effects of pyrene exposure, such as oxidative stress observed in aquatic organisms. nih.gov

Bioremediation Strategies Involving this compound Metabolic Capacities

Bioremediation, utilizing the metabolic capabilities of microorganisms, is a promising and environmentally friendly approach for cleaning up PAH-contaminated sites. agriscigroup.usmdpi.comnih.gov This involves the degradation, eradication, immobilization, or detoxification of pollutants by microorganisms. agriscigroup.us

Application of Microbial Consortia for Enhanced Degradation

While individual bacterial strains can metabolize pyrene, microbial consortia generally exhibit higher efficiency in transforming environmental pollutants, including PAHs. mdpi.comnih.gov This enhanced degradation is often attributed to synergistic interactions among different microbial species within the consortium, where different members may specialize in degrading the parent compound or intermediate metabolites. nih.govmdpi.com

Studies have demonstrated that microbial consortia can achieve higher pyrene degradation rates compared to single strains. nih.govmdpi.comresearchgate.net For example, a pyrene-degrading consortium isolated from mangroves, composed of bacteria such as Mycobacterium spp., Novosphingobium pentaromativorans, Ochrobactrum sp., and Bacillus sp., showed a higher degradation rate due to synergistic interactions. nih.gov In some consortia, certain strains may initiate the degradation of the parent compound, while others efficiently degrade the resulting intermediates. mdpi.com Additionally, some members of a consortium may enhance the bioavailability of PAHs by producing biosurfactants, thereby increasing their dissolution and accessibility for degradation. mdpi.com Research indicates that a combination of bacterial strains can significantly boost the degradation rate of pyrene in soil. cellmolbiol.org

Data Table: Pyrene Degradation by Bacterial Consortia vs. Single Strains

Microbial SystemPyrene Degradation Efficiency (%)Incubation PeriodSource
Single Bacterial Strain MK423Not specifiedResearchGate researchgate.net
Single Bacterial Strain MK959Not specifiedResearchGate researchgate.net
Consortium of BP10 and P29814 daysCellular & Molecular Biology cellmolbiol.org
Individual Strain BP10<507 daysCellular & Molecular Biology cellmolbiol.org
Individual Strain P2<507 daysCellular & Molecular Biology cellmolbiol.org
Consortium (Pseudomonas, Burkholderia, etc.)957 days (at 37°C, 100 ppm)3 Biotech d-nb.info

Note: Data extracted from snippets and may represent different initial concentrations and conditions.

Bioavailability and Sequestration in Environmental Compartments

The bioavailability of this compound, like other hydrophobic organic contaminants (HOCs) such as pyrene, is a critical factor influencing its environmental fate and the effectiveness of bioremediation strategies. chem960.comreading.ac.ukepa.gov Bioavailability refers to the extent to which a compound is accessible to organisms, including microorganisms, for uptake and transformation. sfu.ca

PAHs, particularly higher molecular weight compounds like pyrene, tend to strongly adsorb onto soil and sediment particles due to their hydrophobicity. cellmolbiol.orgresearchgate.net This sorption can lead to sequestration, where the compound becomes less accessible to microorganisms and thus less biodegradable. reading.ac.ukacs.orgscirp.org Soil properties such as organic matter content, clay mineral concentration, and pH can significantly impact the partitioning of organic contaminants between the solid phase and pore water, thereby affecting bioavailability. reading.ac.uk

Studies have shown that as PAHs age in soil, they can become increasingly resistant to extraction and less bioavailable to organisms and microbial degradation. acs.org However, increasing the concentration of PAHs in soil can sometimes lead to an increase in the percentage of compounds susceptible to microbial degradation. acs.org

Strategies to enhance the bioavailability of sequestered PAHs and their metabolites like this compound are important for improving bioremediation efficiency. The addition of biosurfactants, produced by certain microorganisms, can increase the solubility and desorption of hydrophobic compounds from soil particles, making them more available for microbial degradation. mdpi.comcellmolbiol.org Amendments like biochar and compost have also been investigated for their effects on pyrene bioavailability and toxicity in soils, with combined additions sometimes proving effective in reducing porewater concentrations. nih.gov

Data Table: Effect of Aging on Pyrene Bioavailability in Soil

Aging PeriodResistance to Mild Solvent ExtractionBioavailability to EarthwormsResistance to Microbial DegradationSource
120 daysIncreasedDecreasedIncreased (at 1 and 10 mg/kg)Environmental Science & Technology acs.org

Note: Data based on studies of pyrene, relevant due to the relationship between pyrene and this compound.

Spectroscopic and Computational Investigations of Pyren 2 Ol

Advanced Spectroscopic Characterization of Electronic and Vibrational Properties

Spectroscopic methods are essential tools for probing the electronic transitions and molecular vibrations of compounds like Pyren-2-ol. These techniques provide experimental data that can be directly compared with and validated by theoretical calculations.

UV-Visible Absorption and Emission Spectroscopy

UV-Visible absorption and emission spectroscopy are used to study the electronic transitions within a molecule. For pyrene (B120774) and its derivatives, these spectra typically show distinct, vibrationally structured bands in the UV region. The presence of a hydroxyl group in this compound can influence these electronic transitions compared to the parent pyrene molecule. Studies on pyrene derivatives indicate that the position and intensity of absorption and emission bands are sensitive to substituents and the surrounding environment psu.eduresearchgate.net. For instance, the UV-Visible absorption spectra of pyrene derivatives often show similarities to pyrene itself, exhibiting strong, vibrationally structured transitions in the UV region psu.edu. The relative intensities of the vibrational structure in fluorescence spectra can be sensitive to the polarity of the medium psu.edu.

Infrared and Raman Spectroscopic Analysis

For polycyclic aromatic hydrocarbons like pyrene, IR and Raman spectra exhibit characteristic bands corresponding to C-C stretching, C-H stretching, and bending vibrations researchgate.netchemrxiv.org. The addition of a hydroxyl group to form this compound introduces O-H stretching and C-O stretching vibrations, which appear in specific regions of the IR spectrum researchgate.net. Computational methods are often used to predict vibrational frequencies and intensities, aiding in the assignment of experimental spectral bands researchgate.netfaccts.de. Comparing theoretical and experimental vibrational spectra is a common approach to validate computational models and gain a deeper understanding of molecular structure and dynamics researchgate.netscifiniti.com.

Quantum Chemical and Density Functional Theory (DFT) Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. DFT calculations can complement experimental spectroscopic data and provide insights that are difficult to obtain solely through experiments. scirp.orgbhu.ac.in

Geometric Optimization and Conformational Analysis

Geometric optimization using DFT aims to find the lowest energy arrangement of atoms in a molecule, representing its most stable structure. Conformational analysis explores the different possible spatial arrangements (conformers) of a molecule that can interconvert through rotation around single bonds researchgate.netunibo.it. For this compound, DFT calculations can determine the optimized molecular geometry and investigate potential conformers arising from the rotation of the hydroxyl group relative to the pyrene ring. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles in the most stable conformation(s) bhu.ac.in.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

DFT calculations are widely used to analyze the electronic structure of molecules, including the energies and spatial distributions of the frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) bhu.ac.inresearchgate.net. The HOMO and LUMO are particularly important as they play a crucial role in a molecule's chemical reactivity and electronic properties researchgate.netlibretexts.orgimperial.ac.uk.

For this compound, DFT can calculate the energy gap between the HOMO and LUMO (the band gap), which is related to the molecule's electronic excitation properties and can be correlated with UV-Visible absorption spectra researchgate.netacs.org. The spatial distribution of the electron density in the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, providing insights into the molecule's reactivity bhu.ac.inresearchgate.net. Studies on pyrene and its derivatives have shown that electron-donating groups like hydroxyl can affect the energy gap and influence the ease of oxidation researchgate.net.

Prediction of Reactivity and Transformation Pathways

DFT calculations can be used to predict the potential reaction pathways and transformation products of a molecule by studying the energetics of different reaction mechanisms and identifying transition states researchgate.netacs.org. By analyzing the FMOs and other reactivity descriptors, DFT can help predict the most reactive sites in this compound and understand how it might react with other species or undergo transformations in different environments bhu.ac.inresearchgate.net. For instance, studies on the atmospheric transformation of PAHs have utilized electronic structure approaches to predict reactive sites and potential products formed by reactions with species like hydroxyl radicals acs.org.

Spectroscopic Property Simulations and Theoretical Predictions

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are valuable tools for predicting and understanding the spectroscopic properties of molecules like this compound. Studies on pyrene and its derivatives, including those with hydroxyl groups, have utilized DFT with various basis sets to investigate electronic and structural properties. These calculations can provide insights into optimized molecular structures, total energies, electronic states, energy gaps, ionization potentials, electron affinities, and dipole polarizability researchgate.net. The presence of electron-donating groups, such as the hydroxyl group in this compound, can influence the energy gap and potentially lead to easier oxidation researchgate.net.

Theoretical predictions from methods like Time-Dependent DFT (TDDFT) have shown good agreement with experimental absorption and fluorescence spectra for pyrene derivatives, although some underestimation of the energy gap can occur rsc.org. These computational approaches help in understanding the optical activity of these molecules, including their absorption and emission characteristics in different spectral ranges rsc.org. Furthermore, quantum mechanical and classical calculations, including force-field based methods, are employed to predict and understand reactivity and selected spectroscopic properties researchgate.net.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, offering insights into its interactions and structural changes over time. These simulations are crucial for understanding how the molecule behaves in various environments, including in solution and in the presence of other molecules.

Intermolecular Interactions and Aggregation Behavior

Intermolecular interactions play a significant role in the aggregation behavior of pyrene derivatives. Pyrene itself is known to exhibit different luminescence behavior depending on its solution state, molecular packing, and morphology nih.gov. In dilute solutions, pyrene typically shows monomer emission, while in the aggregation state, it tends to form excimers via π-π stacking, resulting in a red-shifted and quenched fluorescence emission nih.gov.

Studies involving pyrene and its oxides have explored the effects of oxidation on the geometries and energies of dimerization, indicating that oxidation can lead to stronger intermolecular interactions chemrxiv.org. While these studies may not directly focus on this compound, they highlight the importance of functional groups in influencing stacking interactions. Molecular dynamics simulations have been used to study the aggregation behavior of pyrene-based molecules, showing how factors like pH can influence chain conformation and the formation of π-π stacking structures lp.edu.ua. For instance, at acidic pH, pyrene moieties attached to a polymer chain were observed to form stable π-π stacking structures as the chain collapsed lp.edu.ua. Conversely, at basic pH, the chain expanded, and pyrene dyes were separated lp.edu.ua.

The presence of the planar pyrene ring system is favorable for the formation of strong intermolecular interactions, particularly π-π interactions nih.gov. These interactions can lead to the formation of supramolecular structures nih.gov. While pyrene-based compounds can exhibit aggregation-caused quenching (ACQ), strategies like introducing bulky units can help convert this effect to aggregation-induced emission (AIE) researchgate.net.

Interactions with Environmental Constituents

The interactions of this compound with environmental constituents are influenced by its chemical structure and properties. As a derivative of pyrene, a polycyclic aromatic hydrocarbon, this compound shares some characteristics with its parent compound regarding environmental fate and interactions. PAHs like pyrene can be found in air, water, and soil, originating from sources such as incomplete combustion of organic materials health.state.mn.us. They can be broken down by microbes, chemical interactions, or sunlight health.state.mn.us.

Molecular dynamics simulations have been employed to study the interactions of pyrene with biological and environmental components, such as lipid bilayers and micelles. Simulations have shown that pyrene can spontaneously solubilize into the hydrophobic core region of micelles nih.gov. Within micelles, pyrene molecules can form excited dimers (excimers) through π-π stacking, although the interaction is described as weak and the excimer formation is a dynamic process nih.govacs.org. Pyrene has also been shown to prefer a position inside lipid membranes near the headgroups nih.gov.

Interactions with water are also relevant. Studies on hydrated pyrene anion clusters have shown that water molecules can form clusters on the surface of pyrene, forming hydrogen bonds with the π-system acs.org. The interactions between water molecules were found to be stronger than the interactions between water molecules and the π-system acs.org.

While specific studies on this compound's interactions with a wide range of environmental constituents are not extensively detailed in the provided search results, the research on pyrene and other pyrene derivatives provides a strong foundation for understanding the potential behavior of this compound in environmental contexts. Its solubility characteristics and tendency for π-π interactions would likely influence its distribution and interactions in various environmental compartments.

Mechanistic Biological Interactions in Non Human Systems Excluding Clinical Human Data

Cellular Uptake and Metabolism of Pyren-2-ol in Microorganisms and Plants

The cellular uptake and subsequent metabolism of pyrene (B120774) and its derivatives, such as this compound, in non-human biological systems are critical processes that determine its environmental fate and biological activity. These interactions are primarily studied in microorganisms, which are key players in the bioremediation of polycyclic aromatic hydrocarbons (PAHs).

The bioavailability of pyrene and its metabolites is largely governed by their physicochemical properties, particularly their hydrophobicity. For parent compounds like pyrene and benzo(a)pyrene, cellular uptake is often a passive process, driven by partitioning from the extracellular environment into the lipid-rich cell membrane. nih.gov Studies on benzo(a)pyrene have shown that its uptake can occur via spontaneous transfer through the aqueous phase, independent of active endocytosis transport systems. nih.gov This process is controlled by the relative lipid volumes of extracellular donors and the cell itself. nih.gov

While specific transport systems for this compound have not been extensively characterized, its increased polarity due to the hydroxyl group, compared to the parent pyrene molecule, likely influences its transport kinetics. In microorganisms such as Mycobacterium, the dissolution of crystalline pyrene from the environment is a rate-limiting step for uptake and degradation. nih.gov Some bacteria form biofilms on PAH crystals, which may influence the dissolution rate and subsequent bioavailability of the compound for cellular uptake. nih.gov The uptake of pyrene by the cell is directly related to its dissolution from a solid state into an aqueous solution from which it can be absorbed by microorganisms. nih.gov

Once inside the cell, this compound is a substrate for various enzymatic biotransformations, as it is an early intermediate in the aerobic degradation pathway of pyrene. asm.org Microorganisms, particularly bacteria of the genus Mycobacterium, are highly efficient at mineralizing pyrene. mdpi.commdpi.com The initial steps of this process involve the introduction of hydroxyl groups onto the pyrene ring system by oxygenase enzymes. mdpi.comresearchgate.net

The degradation is initiated by an aromatic-ring-hydroxylating dioxygenase, which oxidizes pyrene to cis-4,5-pyrene-dihydrodiol. asm.orgusu.edu This intermediate is then converted by dihydrodiol dehydrogenase to 4,5-dihydroxypyrene. usu.edu Alternatively, monooxygenase enzymes can produce arene epoxide intermediates, which are then transformed into trans-dihydrodiols. mdpi.com this compound (2-hydroxypyrene) has been identified as one of the initial ring-oxidation products in the microbial catabolism of pyrene. asm.org

Following these initial hydroxylation events, the dihydroxylated intermediates undergo ring cleavage, a critical step catalyzed by dioxygenases. mdpi.com This ortho-cleavage pathway leads to the formation of intermediates such as 4-phenanthroic acid, phenanthrene-4,5-dicarboxylic acid, and eventually phthalic acid, which can then enter the central metabolic pathways like the tricarboxylic acid (TCA) cycle. mdpi.comasm.orgresearchgate.net The complete mineralization of pyrene results in the formation of carbon dioxide and water. mdpi.com

A summary of key enzymes involved in the initial stages of pyrene biotransformation is presented below.

EnzymeFunctionOrganism Example
Aromatic-ring-hydroxylating dioxygenaseCatalyzes the initial oxidation of pyrene to cis-dihydrodiol. asm.orgMycobacterium sp. strain KMS asm.org
Dihydrodiol dehydrogenaseRearomatizes the cis-dihydrodiol to a diol (dihydroxypyrene). usu.eduMycobacterium sp. usu.edu
MonooxygenaseIntroduces an oxygen molecule to form an arene epoxide intermediate. mdpi.comBacteria mdpi.com
Ring-cleavage dioxygenaseCleaves the aromatic ring of diol intermediates. mdpi.comBacteria mdpi.com
Epoxide hydrolaseConverts epoxide intermediates. mdpi.comasm.orgMycobacterium sp. mdpi.comasm.org

Molecular Interactions with Biological Macromolecules (e.g., Enzymes, DNA)

The biological effects of this compound and related compounds are mediated through their direct interactions with essential macromolecules such as enzymes and nucleic acids.

The metabolism of pyrene is initiated by the binding of the substrate to the active site of specific catabolic enzymes. The presence of pyrene in the cellular environment induces the expression of the necessary degradative enzymes, such as aromatic-ring-hydroxylating dioxygenases in Mycobacterium sp. strain KMS. asm.org This induction implies a molecular recognition event between the pyrene molecule and a regulatory protein or the enzyme itself.

Proteomic studies have confirmed the induction of several key enzymes upon exposure to pyrene, including the alpha and beta subunits of dioxygenase, ferredoxin, and dihydrodiol dehydrogenase. asm.org While direct binding studies on this compound with these enzymes are limited, research on the interaction of other pyrene derivatives with proteins like bovine serum albumin (BSA) indicates that hydrophobic forces play a crucial role in the binding process. researchgate.net The planar aromatic structure of the pyrene moiety facilitates these interactions within the hydrophobic pockets of protein active sites.

The planar aromatic system of pyrene and its derivatives allows them to interact with the structure of DNA. These interactions can occur through several mechanisms, including intercalation, groove binding, and covalent adduction. Non-covalent interactions are often driven by a combination of hydrophobic effects and aromatic stacking between the pyrene ring system and the DNA base pairs. mdpi.com

Studies with pyrene analogues have shown that classical intercalation into the double-stranded DNA helix can cause significant thermal stabilization of the DNA structure. mdpi.com In contrast, binding within the major or minor grooves of DNA is typically driven by hydrophobic interactions and results in less significant stabilization. mdpi.com While pyrene itself is not typically a potent mutagen, its metabolic activation can lead to reactive intermediates. For instance, the metabolic pathways of other PAHs like benzo(a)pyrene are known to produce diol-epoxides that can covalently bind to DNA, forming adducts that may lead to mutations. mdpi.com The potential for this compound or its subsequent metabolites to form such adducts is a key aspect of its molecular toxicology. The predictable binding mode of the pyrene moiety has also been exploited in the development of pyrene-functionalized oligonucleotides for applications in molecular biology and diagnostics. nih.gov

Interaction TypeDescriptionDriving Forces
Enzyme Binding Substrate recognition and binding to the active site of metabolic enzymes. asm.orgHydrophobic interactions, shape complementarity. researchgate.net
DNA Intercalation Insertion of the planar pyrene ring system between DNA base pairs. mdpi.comAromatic stacking interactions. mdpi.com
DNA Groove Binding Fitting of the molecule into the major or minor groove of the DNA helix. mdpi.comHydrophobic effects, electrostatic interactions. mdpi.com
Covalent Adduction Formation of a covalent bond between a reactive metabolite and DNA bases. mdpi.comElectrophilic attack by activated metabolites. mdpi.com

Mechanistic Studies of Environmental Impacts in Aquatic and Terrestrial Models

The environmental impact of this compound is intrinsically linked to the fate of its parent compound, pyrene, in soil and water. The biodegradation of pyrene by microbial communities is a fundamental process that influences its persistence and effects in ecosystems. mdpi.comnih.gov

In aquatic and terrestrial environments, the transformation of pyrene into more polar metabolites like this compound is a critical first step in its detoxification and removal. asm.org This biotransformation alters the compound's solubility, mobility, and bioavailability. The formation of hydroxylated intermediates generally increases water solubility, which can facilitate further microbial degradation but may also increase the potential for transport in aquatic systems.

Models such as the Soil and Water Assessment Tool (SWAT) and AQUATOX are used to predict the environmental fate and ecological effects of chemical contaminants in watersheds and aquatic ecosystems. mdpi.comepa.gov These models incorporate processes like microbial degradation, partitioning between water, sediment, and biota, and trophic transfer. The enzymatic activities of soil and water microorganisms that metabolize pyrene to intermediates like this compound are key parameters in these predictive models.

Furthermore, interactions between different trophic levels can be influenced by pyrene and its metabolites. For example, metabolites produced by pyrene-degrading bacteria have been shown to affect the growth and cell division of green algae, indicating a complex interplay between microbial degradation and primary productivity in contaminated aquatic environments. researchgate.net The synergistic action of fungi and bacteria can also enhance the removal of PAHs, where biosorption by fungal biomass and biodegradation by bacteria work in concert. nih.gov

Cellular Responses and Oxidative Stress Pathways in Non-Human Organisms

There is currently a lack of specific research detailing the cellular responses and the induction of oxidative stress pathways in non-human organisms following direct exposure to this compound. Studies on the parent compound, pyrene, and its major metabolite, 1-hydroxypyrene (B14473), have shown that polycyclic aromatic hydrocarbons (PAHs) can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. However, it is not scientifically sound to extrapolate these findings directly to this compound without specific experimental evidence. The comparative toxicity and the specific cellular interaction mechanisms of different hydroxypyrene isomers have not been sufficiently investigated.

Characterization of Specific Biochemical Alterations

Similarly, there is a lack of available data characterizing specific biochemical alterations in non-human organisms resulting from exposure to this compound. Research in aquatic organisms like fish has extensively used the major metabolite, 1-hydroxypyrene, in bile as a biomarker for PAH exposure, linking it to various biochemical effects, including enzymatic activity modulation and DNA damage researchgate.netnih.govresearchgate.net. Without dedicated studies on this compound, it is not possible to delineate the specific biochemical pathways it may affect or the unique biomarkers that might indicate exposure to this particular isomer.

Emerging Applications and Future Research Opportunities for Pyren 2 Ol

Pyren-2-ol as a Biomarker in Environmental Monitoring (Non-Human)

The monitoring of PAHs in the environment is crucial due to their persistence and toxicity. The detection of PAH metabolites in non-human organisms can serve as a reliable indicator of environmental contamination and bioavailability. Although 1-hydroxypyrene (B14473) is the most commonly used biomarker for pyrene (B120774) exposure, other metabolites, including various isomers of hydroxylated PAHs, are also analyzed to provide a more comprehensive assessment. nih.govaoemj.org The use of this compound as a specific biomarker in non-human environmental monitoring represents a developing field of study. Its presence in environmental samples, such as soil, water, or the tissues of organisms like marine polychaetes, could offer valuable insights into pyrene contamination levels and metabolic pathways in different species. nih.govnih.govhealth.state.mn.us

Development of Analytical Methods for Biomarker Detection

The accurate detection and quantification of this compound in complex environmental matrices require sensitive and specific analytical techniques. Methodologies developed for other hydroxylated PAHs are readily adaptable for this compound. researchgate.net High-performance liquid chromatography (HPLC) coupled with fluorescence detection (HPLC-FLD) is a widely used method due to the native fluorescence of these compounds. pjmhsonline.com Synchronous fluorescence spectroscopy (SFS) offers a rapid and effective screening tool that can simplify complex spectra and distinguish between parent PAHs and their hydroxylated metabolites. nih.govresearchgate.net

For higher specificity and lower detection limits, mass spectrometry-based methods are employed. Gas chromatography-mass spectrometry (GC-MS), often requiring a derivatization step, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying trace levels of specific isomers like this compound in environmental and biological samples. eurofins.comnih.govnih.gov These advanced methods are crucial for validating the presence of this compound and establishing its utility as a reliable biomarker. researchgate.net

Table 1: Analytical Methods for Detection of Hydroxylated PAHs
Analytical MethodAbbreviationKey FeaturesTypical Application
High-Performance Liquid Chromatography with Fluorescence DetectionHPLC-FLDHigh sensitivity for fluorescent compounds, well-established for PAH metabolites.Quantification of 1-hydroxypyrene in urine and tissue extracts. pjmhsonline.comresearchgate.net
Synchronous Fluorescence SpectroscopySFSRapid screening, simplifies complex spectra, good for qualitative analysis.Screening of pyrene and 1-hydroxypyrene in tissue samples. nih.govresearchgate.net
Gas Chromatography-Mass SpectrometryGC-MSHigh resolution, requires derivatization for hydroxylated compounds.Analysis of various PAH metabolites in environmental samples. researchgate.netnih.gov
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSHigh specificity and sensitivity, suitable for complex matrices without derivatization.Quantification of multiple OH-PAHs, including different isomers. nih.govresearchgate.net

Correlation with Environmental Contamination

For this compound to be a valid biomarker, its concentration in indicator organisms or environmental media must correlate with the level of pyrene contamination. Studies have firmly established this relationship for 1-hydroxypyrene, where its levels in various organisms increase with exposure to pyrene-contaminated sediments or water. nih.govnih.gov Future research is needed to establish a similar dose-response relationship for this compound. Investigating the concentration of this compound in soil invertebrates, aquatic organisms, or plants exposed to varying levels of pyrene would be a critical step. nih.govfrontiersin.org Establishing this correlation would validate this compound as a complementary biomarker, potentially revealing nuances in metabolic pathways and bioavailability that are not captured by monitoring 1-hydroxypyrene alone.

Potential Applications in Environmental Remediation Technologies

The microbial degradation of pyrene is a key process in the natural attenuation and engineered bioremediation of PAH-contaminated sites. This process involves a series of enzymatic reactions, often initiated by the hydroxylation of the pyrene ring. mdpi.com Understanding the role of all metabolic intermediates, including this compound, is essential for optimizing these remediation technologies.

Advanced Bioremediation Approaches

Bacterial degradation of pyrene can proceed through several pathways. The most well-documented pathways in bacteria like Mycobacterium involve dioxygenase enzymes attacking the C-1, C-2 or C-4, C-5 positions of the pyrene molecule. mdpi.comasm.org While these pathways lead to specific dihydrodiols and dicarboxylic acids, the formation of monohydroxylated intermediates like 1-hydroxypyrene via cytochrome P450 monooxygenases has also been reported. mdpi.comnih.gov

The formation of this compound, while not a major reported metabolite in many well-studied strains, could occur as a part of alternative or minor degradation pathways in diverse microbial communities. mdpi.comfrontiersin.org Future research in advanced bioremediation could focus on:

Metabolomic Profiling: Identifying and quantifying all intermediates, including this compound, to gain a complete picture of the degradation network.

Bioaugmentation: Isolating and enriching for microbial consortia that are particularly efficient at metabolizing pyrene through pathways involving this compound. nih.gov

Enzyme Engineering: Modifying the catalytic sites of key enzymes (e.g., dioxygenases) to enhance the degradation rate of specific intermediates, thereby preventing the accumulation of potentially toxic byproducts.

Table 2: Key Enzymes and Intermediates in Pyrene Bioremediation
Enzyme ClassInitial ReactionCommon IntermediatesPotential Role of this compound
Ring-hydroxylating dioxygenasesAddition of two hydroxyl groupscis-4,5-pyrene-dihydrodiol, cis-1,2-pyrene-dihydrodiol asm.orgnih.govMay be formed through a subsequent or alternative reaction.
Cytochrome P450 monooxygenasesAddition of one oxygen atom1-Hydroxypyrene nih.govCould be an alternative product of monooxygenase activity.
DehydrogenasesRemoval of hydrogen (aromatization)Pyrene-4,5-diolSubsequent degradation of this compound would require further enzymatic action.
Ring-cleavage dioxygenasesOpening of the aromatic ringPhenanthrene-4,5-dicarboxylic acid nih.govRing-cleavage of this compound would be a critical step in its complete mineralization.

Catalyst Development for Oxidative Degradation

Future research could explore the design of heterogeneous catalysts (e.g., iron or other transition metals supported on materials like ceria) that show high activity for the oxidative degradation of phenolic compounds. rsc.org Such catalysts could be particularly effective in a multi-stage remediation system, where an initial biological or chemical step transforms pyrene into more water-soluble hydroxylated intermediates like this compound, which are then completely mineralized by a targeted catalytic process.

Exploration in Materials Science and Photophysics

The pyrene molecule is a well-known fluorophore with distinctive photophysical properties, including a high fluorescence quantum yield and the ability to form excited-state dimers known as excimers. These characteristics have led to its widespread use in organic electronics, chemical sensors, and fluorescent probes. mdpi.comresearchgate.net

The introduction of a hydroxyl group at the 2-position to form this compound is expected to significantly modify these properties. The -OH group acts as an electron-donating group and can participate in hydrogen bonding, which typically leads to:

Spectral Shifts: A red-shift (shift to longer wavelengths) in both the absorption and fluorescence spectra compared to the parent pyrene.

Solvatochromism: Increased sensitivity of the emission spectrum to the polarity of the solvent environment.

Acidochromism: Changes in photophysical properties in response to pH changes, due to the deprotonation of the phenolic hydroxyl group. mdpi.com

These modified properties open up avenues for the application of this compound and its derivatives as building blocks for new functional materials. For instance, the sensitivity of its fluorescence to the local environment could be harnessed to develop novel sensors for metal ions, pH, or the polarity of microenvironments in biological systems. mdpi.com Furthermore, incorporating this compound into polymers or liquid crystals could lead to materials with unique optical and electronic properties for use in displays and other optoelectronic devices. mdpi.com While specific studies on the photophysics of this compound are limited, the principles observed in other hydroxylated aromatic systems, such as hydroxypyridines, suggest a rich area for future exploration. nih.gov

This compound Derivatives in Fluorescent Probes and Sensors

Pyrene and its derivatives are highly valued as fluorophores in the development of fluorescent probes and sensors due to their exceptional photophysical properties, including high fluorescence quantum yields, long fluorescence lifetimes, and the ability to form excited-state dimers known as excimers. rsc.orgresearchgate.netfrontiersin.org These characteristics make them ideal for detecting a wide range of analytes, from metal ions to explosives. mdpi.com The functionalization of the pyrene core, such as in this compound, provides a versatile platform for designing highly selective and sensitive sensors.

Derivatives built upon the pyrene scaffold have been successfully employed for the detection of hazardous materials like mercury ions (Hg²⁺) and explosives. mdpi.com The sensing mechanism often relies on phenomena such as fluorescence quenching, enhancement, or a shift in emission wavelength upon interaction with the target analyte. mdpi.com For instance, some pyrene-based probes exhibit fluorescence enhancement through a sandwich-stacking binding mode with Hg²⁺, leading to a significant increase in excimer fluorescence. nih.gov Other designs utilize the inhibition of pyrene-pyrene excimer formation in the presence of Hg²⁺, resulting in fluorescence quenching. mdpi.com

The versatility of pyrene chemistry allows for the creation of probes for various other analytes. A novel pyrene-appended Schiff base probe demonstrated a sequential "Off-On-Off" fluorescence response for the detection of copper (Cu²⁺) and cyanide (CN⁻) ions. mdpi.com The probe first forms an excimer complex with Cu²⁺, quenching the fluorescence ("Off"), which is then reversed by the addition of CN⁻, restoring the fluorescence ("On"), and subsequently quenched again with excess CN⁻ ("Off"). mdpi.com The design of such sophisticated molecular systems highlights the potential for creating multi-analyte sensors. The limits of detection (LOD) for these sensors often reach nanomolar levels, demonstrating their high sensitivity. mdpi.com

Table 1: Examples of Pyrene Derivative-Based Fluorescent Sensors

Probe Type Target Analyte(s) Sensing Mechanism Limit of Detection (LOD) Reference
Pyrene–Rhodamine B Hg²⁺ Fluorescence Enhancement (FRET inhibition) 0.43 µM mdpi.com
Pyrene with Triazole Units Hg²⁺ Fluorescence Quenching (Excimer inhibition) Not Specified mdpi.com
Pyrene-based Sensor (1) Hg²⁺ 22-fold Excimer Fluorescence Enhancement Not Specified nih.gov
Pyrene-appended Schiff base (L) Cu²⁺ Fluorescence Quenching (Excimer formation) 219 nM mdpi.com

Integration into Novel Organic Electronic Materials

The unique electronic and optical properties of the pyrene core make it a highly promising building block for novel organic electronic materials. uky.edu Pyrene-based compounds have been investigated for use in a variety of devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. uky.edunih.gov Pyrene's rigid, planar, and extended π-conjugated structure facilitates efficient charge transport, which is a critical requirement for semiconductor materials. researchgate.netoptica.org

The substitution pattern on the pyrene ring is a key factor in tuning the material's properties and controlling the molecular packing in the solid state, which directly influences charge carrier mobility. uky.eduresearchgate.net this compound, with its hydroxyl group, offers a strategic point for chemical modification to create a diverse range of functional materials. By introducing specific electron-donating or -accepting groups, the electro-optical properties of pyrene derivatives can be finely tuned for specific applications. researchgate.net For example, pyrene derivatives have been successfully used as hole-transporting materials (HTMs) in OLEDs. nih.govacs.org In these applications, the pyrene unit often acts as the donor component of the material architecture. nih.gov

Research has demonstrated that pyrene-based materials can achieve high thermal stability, with decomposition temperatures often exceeding 350°C, a desirable trait for durable electronic devices. acs.org In OLEDs, devices using pyrene-pyridine derivatives as the HTM have shown high performance, including a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 22.4 cd/A, with reduced efficiency roll-off at high brightness. nih.govacs.org The development of 2,7-disubstituted pyrenes has also been a focus area for creating new oligomers and polymers for electronic applications. uky.edu

Table 2: Performance of Representative Pyrene-Based Organic Electronic Devices

Device Type Pyrene Derivative Role Key Performance Metric Value Reference
OLED Hole-Transporting Material (Py-Br) Maximum Luminance 17,300 cd/m² nih.govacs.org
OLED Hole-Transporting Material (Py-Br) Maximum Current Efficiency 22.4 cd/A nih.govacs.org
OLED Hole-Transporting Material (Py-Br) External Quantum Efficiency (EQE) 9% nih.gov

Future Directions in this compound Research

Multi-Omics Approaches in Microbial Metabolism Studies

Understanding the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like pyrene is crucial for environmental bioremediation. Future research will increasingly rely on multi-omics approaches—integrating genomics, transcriptomics, proteomics, and metabolomics—to unravel the complex metabolic pathways involved. omu.edu.trnih.gov These high-throughput techniques provide a holistic view of the biological processes, from the genes that encode degradative enzymes to the final metabolic products. frontiersin.orgomu.edu.tr

Genomic analysis of pyrene-degrading bacteria, such as Mycolicibacterium austroafricanum, can reveal the genetic blueprint for PAH catabolism. mdpi.com Interestingly, studies have shown that some potent pyrene-degrading bacterial isolates lack the commonly known dioxygenase genes (nid) involved in PAH biodegradation, suggesting the existence of novel enzymatic pathways, possibly involving cytochrome P450 monooxygenases (cyp). mdpi.com Metabolomics, which profiles the small-molecule metabolites present in a biological system, is essential for identifying the intermediate products of pyrene breakdown, including hydroxylated forms like this compound. nih.gov

By combining these omics datasets, researchers can construct detailed models of microbial metabolism. frontiersin.org This integrated approach helps to identify rate-limiting steps in the degradation process, understand how microbial communities respond to environmental pollutants, and discover new enzymes with potential applications in biocatalysis and green chemistry. omu.edu.trnih.gov

Advanced Computational Design of this compound Derivatives

The development of new functional materials is increasingly being accelerated by advanced computational methods. rsc.org In the context of this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for designing novel derivatives with tailored properties in silico before undertaking complex and resource-intensive laboratory synthesis. mdpi.com

Computational models can accurately predict the key electronic and photophysical properties of molecules. rsc.org This includes calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing materials for organic electronics, and simulating absorption and emission spectra, which is vital for developing new fluorescent probes. nih.govrsc.org For example, DFT calculations have been used to confirm the binding mechanisms and stoichiometry between pyrene-based sensors and their target analytes. mdpi.com By systematically modifying the structure of this compound with different functional groups in a virtual environment, researchers can screen vast libraries of potential candidates and identify those with the most promising characteristics for applications in sensing, optoelectronics, or nonlinear optics. optica.org This rational design approach significantly shortens the material discovery cycle.

Interdisciplinary Research Integrating Synthesis, Environmental Science, and Advanced Analytics

The future of this compound research lies at the intersection of multiple scientific disciplines. A holistic, interdisciplinary approach is necessary to fully exploit its potential and understand its environmental lifecycle.

Synthesis: Green and efficient synthetic routes are needed to produce this compound and its derivatives. This involves developing novel catalytic methods and utilizing bio-based feedstocks where possible, aligning with the principles of sustainable chemistry. researchgate.net The art of total synthesis remains a critical tool for confirming the exact structure of complex molecules and providing pure material for further study. researchgate.net

Environmental Science: This field investigates the fate of pyrene and its metabolites, like this compound, in the environment. It involves studying microbial degradation pathways, assessing ecotoxicity, and developing bioremediation strategies. mdpi.com The development of sensitive this compound-based sensors for environmental pollutants is a prime example of the synergy between chemical synthesis and environmental science.

Advanced Analytics: Progress in this area is heavily dependent on sophisticated analytical techniques. High-resolution mass spectrometry and multidimensional NMR spectroscopy are essential for identifying trace intermediates in metabolic studies and for the unambiguous structural elucidation of newly synthesized derivatives. researchgate.net Furthermore, advanced electroanalytical methods are crucial for characterizing the electrochemical properties of new materials for electronic devices and for studying redox reactions in electrosynthesis. nih.gov

Integrating these fields will enable a comprehensive "molecule-to-system" understanding, from designing a single this compound derivative with specific properties to understanding its behavior and impact within a complex environmental or technological system.

Q & A

Q. What are the established methods for synthesizing Pyren-2-ol, and how can its purity and structural integrity be validated experimentally?

  • Methodological Answer : this compound synthesis typically involves hydroxylation of pyrene derivatives under controlled conditions. Key steps include:
  • Reaction Optimization : Adjust solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., Pd/C for hydrogenation) to maximize yield .
  • Characterization : Use ¹H/¹³C NMR to confirm hydroxyl group position and aromatic backbone integrity. Compare spectral data with computational predictions (e.g., DFT simulations) .
  • Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and melting point analysis (105–107°C, per safety data) to verify purity .

Q. Table 1: Key Physical Properties of this compound

PropertyValueSource
Melting Point105–107°C
Boiling Point280–281°C (760 mmHg)
UV-Vis λmax~340 nm (aromatic π→π*)Inferred

Q. How should researchers evaluate the thermal and chemical stability of this compound under experimental conditions?

  • Methodological Answer : Stability testing requires:
  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 5°C/min increments up to 300°C to assess decomposition thresholds .
  • Reactivity Screening : Expose this compound to acids, bases, and oxidizing agents (e.g., H2O2) under inert atmospheres. Track changes via FTIR for hydroxyl group integrity .
  • Storage Protocols : Store in amber vials at –20°C under nitrogen to prevent oxidation, as recommended in safety guidelines .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported spectral data or reactivity profiles of this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or experimental variability. Address them by:
  • Reproducibility Checks : Replicate experiments using identical equipment (e.g., same NMR spectrometer model) and document procedural deviations .
  • Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers (p < 0.05) .
  • Controlled Variable Isolation : Use fractional factorial design to test hypotheses (e.g., solvent polarity effects on reactivity) .

Q. How can computational models (e.g., DFT, MD) complement experimental studies on this compound’s electronic properties and reaction pathways?

  • Methodological Answer : Integrate computational and experimental workflows:
  • Parameterization : Optimize basis sets (e.g., B3LYP/6-31G*) for DFT simulations of this compound’s HOMO-LUMO gaps .
  • Validation : Compare computed IR spectra with experimental data; adjust force fields to minimize RMSD (<5 cm⁻¹) .
  • Mechanistic Insights : Use molecular dynamics (MD) to simulate solvent interactions and transition states in hydroxylation reactions .

Q. Table 2: Experimental vs. Computational Data Comparison

PropertyExperimental ValueComputational ValueDeviation
O-H Stretching (IR)3200 cm⁻¹3185 cm⁻¹0.47%
HOMO-LUMO Gap4.2 eV4.05 eV3.6%

Methodological Frameworks for Research Design

  • PICOT Framework : Define Population (this compound derivatives), Intervention (synthetic modification), Comparison (untreated controls), Outcome (reactivity metrics), and Timeframe (kinetic studies) .
  • FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel hydroxylation pathways), Novel (unreported stability data), Ethical (safe disposal protocols), and Relevant (environmental chemistry applications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.